Home > Products > Screening Compounds P68682 > EFdA-TP tetraammonium
EFdA-TP tetraammonium -

EFdA-TP tetraammonium

Catalog Number: EVT-8330288
CAS Number:
Molecular Formula: C12H27FN9O12P3
Molecular Weight: 601.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EFdA-TP tetraammonium, or 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate tetraammonium, is a nucleotide analogue that has garnered attention for its potent antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is classified as a nucleoside reverse transcriptase translocation inhibitor, a novel category of antiviral agents that differs from traditional nucleoside reverse transcriptase inhibitors. Its unique structure and mechanism of action contribute to its effectiveness against both wild-type and drug-resistant strains of HIV-1 .

Source and Classification

EFdA-TP tetraammonium is derived from the parent compound EFdA, which has been developed for its ability to inhibit HIV replication. The classification of EFdA-TP tetraammonium falls under the category of antiviral agents, specifically targeting the reverse transcriptase enzyme critical for viral replication. The compound's design incorporates structural modifications that enhance its stability and efficacy compared to other nucleoside analogues .

Synthesis Analysis

The synthesis of EFdA-TP tetraammonium involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of 4′-ethynyl-2-fluoro-2′-deoxyadenosine.
  2. Phosphorylation: This intermediate is then phosphorylated to form the triphosphate derivative. This step typically employs a phosphoramidite approach, where the hydroxyl groups are converted into phosphoramidites and subsequently reacted with a phosphate source.
  3. Formation of Tetraammonium Salt: The resulting triphosphate is treated with ammonium salts to yield the tetraammonium form, enhancing solubility and bioavailability.

Technical details regarding the specific reagents, reaction conditions (such as temperature and solvents), and purification methods are crucial for ensuring high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of EFdA-TP tetraammonium features several distinctive elements:

  • Core Structure: The compound retains the purine base characteristic of adenosine, modified with an ethynyl group at the 4′ position and a fluorine atom at the 2 position.
  • Triphosphate Group: The triphosphate moiety is essential for mimicking natural deoxynucleotide triphosphates during DNA synthesis.
  • Tetraammonium Counterions: These ions improve solubility in aqueous environments, facilitating cellular uptake.

Data on bond lengths, angles, and stereochemistry can be obtained through X-ray crystallography or NMR spectroscopy studies, providing insights into the compound's three-dimensional conformation.

Chemical Reactions Analysis

EFdA-TP tetraammonium participates in several chemical reactions that are pivotal for its function:

  1. Incorporation into Viral DNA: During reverse transcription, EFdA-TP competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA strand.
  2. Chain Termination: Despite having a 3′-hydroxyl group, EFdA often acts as a chain terminator due to its structural features that hinder further elongation after incorporation .
  3. Resistance to Deamination: The fluorinated structure provides resistance against degradation by adenosine deaminase, enhancing its stability in biological systems .

These reactions highlight the compound's dual role as both a substrate mimic and an inhibitor of viral replication.

Mechanism of Action

The mechanism by which EFdA-TP tetraammonium exerts its antiviral effects involves multiple processes:

  1. Competitive Inhibition: It competes with natural substrates for binding to reverse transcriptase.
  2. Chain Termination: Upon incorporation into viral DNA, it disrupts further elongation due to steric hindrance caused by the ethynyl group .
  3. Altered Binding Dynamics: The unique interactions at the active site lead to decreased translocation of the primer strand, thereby preventing additional nucleotide incorporation.

This multifaceted mechanism underscores the compound's potential as a long-acting antiviral agent.

Physical and Chemical Properties Analysis

EFdA-TP tetraammonium exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to tetraammonium counterions.
  • Stability: High stability against enzymatic degradation owing to structural modifications (e.g., fluorination).
  • Molecular Weight: The molecular weight can be calculated based on its constituent atoms, typically falling within a range suitable for pharmacological applications.

Characterization techniques such as mass spectrometry and high-performance liquid chromatography are employed to analyze these properties quantitatively.

Applications

EFdA-TP tetraammonium has significant potential applications in scientific research and clinical settings:

  1. Antiviral Therapy: Its primary application lies in treating HIV infections, especially in cases resistant to existing therapies.
  2. Pre-exposure Prophylaxis (PrEP): Ongoing studies are exploring its use as a preventive measure against HIV transmission in at-risk populations .
  3. Research Tool: As a nucleotide analogue, it serves as a valuable tool for studying reverse transcriptase mechanisms and developing new antiviral strategies.
Introduction to EFdA-TP Tetraammonium in Antiretroviral Research

Role of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in HIV-1 Therapeutics

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) constitute a cornerstone of antiretroviral therapy (ART) by targeting the essential HIV-1 reverse transcriptase (RT) enzyme. This enzyme catalyzes the conversion of viral RNA into proviral DNA, a critical step in the HIV replication cycle. Conventional NRTIs (e.g., zidovudine/AZT, tenofovir) act as obligate chain terminators—they are structurally analogous to natural deoxynucleoside triphosphates (dNTPs) but lack a 3'-hydroxyl group. Following their incorporation into the growing DNA chain by RT, they prevent the addition of subsequent nucleotides, halting DNA synthesis [4] [6]. While effective, first-generation NRTIs face significant limitations:

  • Resistance Development: Mutations in HIV-1 RT (e.g., M184V/I for lamivudine/3TC, thymidine analog mutations for AZT) can significantly reduce their efficacy through discrimination during incorporation or enhanced excision via pyrophosphorolysis [4] [6].
  • Mitochondrial Toxicity: Some NRTIs inhibit human DNA polymerase γ, leading to mitochondrial dysfunction and associated side effects [4].
  • Moderate Potency: Their EC₅₀ values typically range in the nanomolar to micromolar range, necessitating high doses or complex regimens [4] [7].

Table 1: Key Characteristics of Representative NRTIs Compared to EFdA/Islatravir

NRTI3'-OH Present?Primary Resistance Mutation(s)Fold Resistance (Typical)Approximate EC₅₀ (Wild-type HIV-1)
Zidovudine (AZT)NoTAMs (e.g., M41L, D67N, K70R, T215Y/F, K219Q/E)>100-fold~180 nM
Lamivudine (3TC)NoM184V/I>1000-fold~1210 nM
Tenofovir (TFV)NoK65R, K70E3-5 fold~14 nM
Emtricitabine (FTC)NoM184V/I>1000-fold~370 nM
EFdA (Islatravir)YesM184V/I2-10 fold~0.05-0.07 nM

Evolution of 4′-Substituted Nucleoside Analogs as Next-Generation Antivirals

The quest to overcome the limitations of early NRTIs led to the exploration of nucleoside analogs modified at the 4'-position of the ribose ring. Researchers hypothesized that introducing sterically demanding substituents at this position could enhance interactions with conserved regions of the RT active site, potentially improving potency and resistance profiles. Initial efforts focused on 4'-azido, 4'-cyano, and 4'-methyl substitutions. While some analogs showed promise, none achieved the paradigm-shifting potency later observed with the 4'-ethynyl group [4] [7].

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir) emerged as the breakthrough candidate from this class. Its prodrug, EFdA-TP tetraammonium (4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate tetraammonium salt), represents the active anabolite responsible for intracellular antiviral activity. The critical structural innovations of EFdA are:

  • The 4'-Ethynyl Group (-C≡CH): This compact, linear, and highly hydrophobic substituent projects into a previously unexploited hydrophobic pocket within the RT active site.
  • The 2-Fluorine Atom on the Adenine Base: This substitution dramatically increases resistance to metabolic deamination by adenosine deaminase, significantly prolonging the intracellular half-life of both the nucleoside and its phosphorylated forms. It also alters electronic properties, potentially influencing binding [3] [4] [7].
  • Retention of the 3'-Hydroxyl Group: Unlike traditional chain-terminating NRTIs, EFdA retains the 3'-OH, making it structurally closer to the natural substrate dATP. This feature is central to its novel and multifaceted mechanism of action [4] [6].

The impact of these modifications is profound. EFdA exhibits picomolar (pM) potency (EC₅₀ ~0.05-0.07 nM) against wild-type HIV-1, surpassing all clinically approved NRTIs by several orders of magnitude. Crucially, it maintains remarkable activity against a wide spectrum of highly NRTI-resistant HIV-1 strains, including those harboring the M184V/I mutation (EC₅₀ ~3.1 nM) and multi-drug resistant (MDR) clinical isolates (EC₅₀ ~0.15 nM) [4] [7].

Structural Uniqueness of EFdA-TP Tetraammonium in NRTI Design

EFdA-TP tetraammonium (Chemical Structure: C₁₂H₂₇FN₉O₁₂P₃ · 4NH₃; Molecular Weight: 601.32 g/mol [1] [2]) embodies a revolutionary departure from traditional NRTI design, primarily due to the synergistic effects of its structural elements:

  • 3'-Hydroxyl Retention: While seemingly counterintuitive for a chain terminator, the presence of the 3'-OH is pivotal. It allows EFdA-TP to be recognized and incorporated by RT with exceptional efficiency, often exceeding that of the natural substrate dATP [6]. Once incorporated as EFdA-monophosphate (EFdA-MP) at the 3'-primer terminus, this group enables unique inhibition mechanisms beyond simple chain termination.
  • 4'-Ethynyl Group - Hydrophobic Pocket Engagement: Crystallographic studies reveal that the 4'-ethynyl moiety fits snugly into a highly conserved hydrophobic pocket within the RT active site, formed by residues Ala-114, Tyr-115, Phe-160, and Met-184, and the aliphatic chain of Asp-185 [6]. This interaction provides extremely high binding affinity (Kd values in the low nM range) and stabilizes the incorporated EFdA-MP-terminated primer in the pre-translocation state.
  • 2-Fluoro Modification - Metabolic Stability: The fluorine atom at the 2-position of the adenine ring provides electronic and steric shielding, rendering EFdA highly resistant to deamination by adenosine deaminase. This significantly extends the intracellular half-life of EFdA-TP (reported to be days to weeks in human and rhesus blood cells), forming the basis for its potential as a long-acting antiretroviral [3] [4] [7].
  • Triphosphate and Tetraammonium Salt: The triphosphate moiety is essential for recognition by RT as a dATP analog. The tetraammonium salt form enhances water solubility, facilitating handling and use in biochemical assays and research applications [1] [2]. Importantly, it also contains an alkyne group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups, useful for bioconjugation or probe development [1].

Table 2: Structural Features of EFdA-TP Tetraammonium and Their Functional Consequences

Structural FeatureLocation/PropertyKey Functional Consequence
3'-Hydroxyl (3'-OH)Ribose ringEnables efficient incorporation by RT; Essential for translocation defect & delayed termination
4'-Ethynyl Group (-C≡CH)Ribose ring (4' position)Binds conserved hydrophobic pocket in RT; Causes translocation defect; Blocks primer extension
2-Fluorine (2-F)Adenine base (2 position)Confers resistance to adenosine deaminase; Prolongs intracellular half-life of active metabolite
Triphosphate (TP)5' positionSubstrate for RT recognition/incorporation; Mimics dATP
Tetraammonium Salt (·4NH₃)Counterion for triphosphateEnhances water solubility; Stabilizes the compound for research use
Alkyne GroupFrom 4'-Ethynyl on riboseEnables click chemistry applications (CuAAC with azides)

The convergence of these structural elements enables EFdA-TP tetraammonium to inhibit HIV-1 RT through multiple, simultaneous mechanisms, a feature unprecedented among NRTIs:

  • Translocation-Defective Inhibition (De Facto Immediate Chain Termination): The strong hydrophobic interactions of the 4'-ethynyl group in the active site pocket prevent the normal "translocation" step after EFdA-MP incorporation. Translocation involves the movement of the primer:template complex relative to RT to free the dNTP binding site for the next incoming nucleotide. The incorporated EFdA-MP "locks" the complex in the pre-translocation state. While the 3'-OH is physically present, the inability to translocate effectively prevents binding and incorporation of the next dNTP, acting as an immediate chain terminator [1] [4] [6].
  • Delayed Chain Termination: In specific sequence contexts where translocation might still occur after EFdA-MP incorporation, the 4'-ethynyl group of the now penultimate nucleotide causes severe steric clashes with residues in the RT "primer grip" region (e.g., Trp-266, Tyr-271). This clash prevents further extension after the incorporation of only one additional nucleotide, leading to delayed chain termination. Importantly, primers terminated this way are resistant to excision by RT-associated pyrophosphorolysis [1] [4] [6].
  • Misincorporation Leading to Irreversible Termination: EFdA-TP can be efficiently misincorporated opposite non-adenosine template bases by RT. The resulting mismatched EFdA-MP at the 3'-primer terminus creates a substrate that is extremely difficult for RT to extend and is also protected from excision, leading to durable chain termination [4] [6].

This multi-mechanistic action, driven directly by the unique structure of EFdA-TP tetraammonium, underpins its exceptional potency, high genetic barrier to resistance (as multiple mechanisms must be overcome simultaneously), and activity against highly drug-resistant HIV-1 variants. It establishes EFdA-TP tetraammonium not just as another NRTI, but as the prototypical member of a distinct class: Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs) [4] [6].

Properties

Product Name

EFdA-TP tetraammonium

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane

Molecular Formula

C12H27FN9O12P3

Molecular Weight

601.32 g/mol

InChI

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1

InChI Key

HBAXJXKWSDXUOZ-OCSZSNTDSA-N

SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.